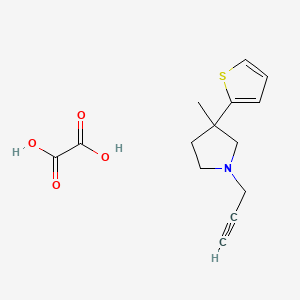

3-Methyl-1-(2-propynyl)-3-(2-thienyl)pyrrolidine ethanedioate

Descripción

3-Methyl-1-(2-propynyl)-3-(2-thienyl)pyrrolidine ethanedioate is a pyrrolidine derivative featuring a substituted heterocyclic core. The compound includes a pyrrolidine ring (a five-membered amine) with three distinct substituents: a methyl group at position 3, a 2-propynyl (propargyl) group at position 1, and a 2-thienyl (thiophene) moiety at position 2. The ethanedioate (oxalate) counterion enhances solubility and stability, typical of carboxylate salts in pharmaceutical or agrochemical intermediates.

Structural determination of such compounds typically employs X-ray crystallography, with software like SHELX facilitating refinement and analysis .

Propiedades

Número CAS |

73604-80-5 |

|---|---|

Fórmula molecular |

C14H17NO4S |

Peso molecular |

295.36 g/mol |

Nombre IUPAC |

3-methyl-1-prop-2-ynyl-3-thiophen-2-ylpyrrolidine;oxalic acid |

InChI |

InChI=1S/C12H15NS.C2H2O4/c1-3-7-13-8-6-12(2,10-13)11-5-4-9-14-11;3-1(4)2(5)6/h1,4-5,9H,6-8,10H2,2H3;(H,3,4)(H,5,6) |

Clave InChI |

HZHRNYNKLVGWAF-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCN(C1)CC#C)C2=CC=CS2.C(=O)(C(=O)O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize 3-Methyl-1-(2-propynyl)-3-(2-thienyl)pyrrolidine ethanedioate, we analyze structurally related pyrrolidine and heterocyclic derivatives from the literature.

Structural and Functional Analogues

Key Observations:

Counterion Impact: The ethanedioate salt in the target compound contrasts with the lactam (dione) structure in 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione. Ethanedioate likely improves aqueous solubility compared to the neutral dione, which may exhibit lower solubility due to hydrogen bonding in the lactam .

In contrast, fluorinated pyridine derivatives (e.g., the compound in ) prioritize electronic effects for reactivity or stability .

Synthetic Complexity : The target compound’s propynyl group enables alkyne-based reactions (e.g., Huisgen cycloaddition), whereas the TBDMS-protected pyrrolidine in emphasizes steric protection for selective functionalization .

Research Findings

- Synthesis Yield: The pyrrolidine-2,3-dione analog () achieved a 77.3% yield under mild conditions (80°C, ethanol), suggesting that the target compound’s synthesis might require optimized conditions due to the steric bulk of the thienyl and propynyl groups .

- Crystallography : SHELX-based refinement () is critical for resolving conformational details in such substituted pyrrolidines, particularly for analyzing the ethanedioate salt’s ionic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.